molecular formula C9H11NO7S B12292464 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

Katalognummer: B12292464
Molekulargewicht: 277.25 g/mol
InChI-Schlüssel: KKZVNIAHQBJWCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid is an amino acid derivative characterized by the presence of an amino group, a carboxyl group, and a side chain containing a hydroxy and sulfooxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid typically involves the incorporation of a hydroxyphenyl moiety into an amino acid backbone. One common method involves the reaction of 3-hydroxy-4-sulfooxybenzaldehyde with an appropriate amino acid derivative under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure the purity and yield of the final product. These methods often utilize advanced techniques such as chromatography and crystallization for purification .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfooxy groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the sulfooxy group in 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly valuable in specific applications .

Eigenschaften

Molekularformel

C9H11NO7S

Molekulargewicht

277.25 g/mol

IUPAC-Name

2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)

InChI-Schlüssel

KKZVNIAHQBJWCU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.